2,4,5-Trimethyl-4,5-dihydrothiazole
Overview
Description
2,4,5-Trimethyl-4,5-dihydrothiazole is an organic compound with the molecular formula C₆H₁₁NS. It is a thiazole derivative characterized by the presence of three methyl groups and a partially saturated thiazole ring. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.
Mechanism of Action
Target of Action
It is commonly used as a preservative and antimicrobial agent , suggesting that its targets may be microbial cells or enzymes involved in microbial growth and reproduction.
Result of Action
The molecular and cellular effects of 2,4,5-Trimethyl-4,5-dihydrothiazole’s action are likely related to its antimicrobial properties. It may cause damage to microbial cells, inhibit their growth, or interfere with their reproduction
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light, heat, and air , which means its stability and efficacy could be affected by exposure to these elements. The compound is commonly used in the production of electronic products, paints, plastics, and other chemicals to protect them from microbial contamination .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which include 2,4,5-Trimethyl-4,5-dihydrothiazole, have been found to exhibit a wide range of biological activities . The nature of these interactions with enzymes, proteins, and other biomolecules is largely dependent on the specific substituents on the thiazole ring .
Cellular Effects
It is commonly used as a preservative and antimicrobial agent, suggesting that it may have effects on microbial cells .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to light, heat, and air, suggesting that its effects may change over time under certain conditions .
Metabolic Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with various enzymes and cofactors .
Subcellular Localization
Given its use as a preservative and antimicrobial agent, it may localize to areas of the cell where it can exert these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethyl-4,5-dihydrothiazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2,4,5-trimethylthioamide and a suitable aldehyde in the presence of a catalyst can yield the desired thiazole derivative.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethyl-4,5-dihydrothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: More saturated thiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
Scientific Research Applications
2,4,5-Trimethyl-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.
Comparison with Similar Compounds
2,4,5-Trimethylthiazole: Similar structure but lacks the partially saturated ring.
4,5-Dimethylthiazole: Lacks one methyl group compared to 2,4,5-trimethyl-4,5-dihydrothiazole.
2-Methyl-4,5-dihydrothiazole: Has fewer methyl groups and different reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern and partially saturated ring, which confer distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
2,4,5-trimethyl-4,5-dihydro-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEKNJJOENYFQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SC(=N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294803 | |
Record name | 2,5-Dihydro-2,4,5-trimethylthiazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23236-43-3, 4145-93-1 | |
Record name | NSC98275 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dihydro-2,4,5-trimethylthiazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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